molecular formula C16H14ClNO2 B14625036 5-(4-Methoxyphenoxy)isoquinoline;hydrochloride CAS No. 57422-02-3

5-(4-Methoxyphenoxy)isoquinoline;hydrochloride

Cat. No.: B14625036
CAS No.: 57422-02-3
M. Wt: 287.74 g/mol
InChI Key: BUSCTBCDVMXPKU-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenoxy)isoquinoline;hydrochloride is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that consist of a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenoxy)isoquinoline;hydrochloride typically involves the reaction of 4-methoxyphenol with isoquinoline under specific conditions. One common method is the Bischler–Napieralski reaction, where a β-phenylethylamine is acylated and cyclodehydrated by a Lewis acid, such as phosphoryl chloride or phosphorus pentoxide . The resulting 1-substituted 3,4-dihydroisoquinoline can then be dehydrogenated using palladium.

Industrial Production Methods

Industrial production of isoquinoline derivatives often involves large-scale synthesis using similar methods as described above. The Skraup synthesis is another widely used method for producing isoquinoline derivatives. This method involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent .

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenoxy)isoquinoline;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline N-oxides, dihydroisoquinoline derivatives, and brominated isoquinolines .

Scientific Research Applications

5-(4-Methoxyphenoxy)isoquinoline;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenoxy)isoquinoline;hydrochloride involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives are known to interact with enzymes and receptors in biological systems, leading to various biochemical effects. For example, they can inhibit certain enzymes involved in disease pathways, making them potential candidates for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

57422-02-3

Molecular Formula

C16H14ClNO2

Molecular Weight

287.74 g/mol

IUPAC Name

5-(4-methoxyphenoxy)isoquinoline;hydrochloride

InChI

InChI=1S/C16H13NO2.ClH/c1-18-13-5-7-14(8-6-13)19-16-4-2-3-12-11-17-10-9-15(12)16;/h2-11H,1H3;1H

InChI Key

BUSCTBCDVMXPKU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC2=CC=CC3=C2C=CN=C3.Cl

Origin of Product

United States

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